molecular formula C18H21N7O3 B11490840 N-ethyl-6-({6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl}oxy)-1,3,5-triazine-2,4-diamine

N-ethyl-6-({6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl}oxy)-1,3,5-triazine-2,4-diamine

Cat. No.: B11490840
M. Wt: 383.4 g/mol
InChI Key: BDBBEJYCOVGWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-6-({6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl}oxy)-1,3,5-triazine-2,4-diamine is a complex organic compound with a unique structure that combines elements of pyridazine and triazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-({6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl}oxy)-1,3,5-triazine-2,4-diamine typically involves multiple steps. The process begins with the preparation of the pyridazine and triazine rings, followed by the introduction of the ethyl and methylphenoxy groups. Common reagents used in these reactions include ethylamine, 2-methylphenol, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions are optimized to achieve the best possible efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-({6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl}oxy)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-ethyl-6-({6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl}oxy)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-6-({6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl}oxy)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione
  • 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one
  • 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one

Uniqueness

N-ethyl-6-({6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl}oxy)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C18H21N7O3

Molecular Weight

383.4 g/mol

IUPAC Name

2-N-ethyl-6-[6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl]oxy-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H21N7O3/c1-3-20-17-21-16(19)22-18(23-17)28-15-9-8-14(24-25-15)27-11-10-26-13-7-5-4-6-12(13)2/h4-9H,3,10-11H2,1-2H3,(H3,19,20,21,22,23)

InChI Key

BDBBEJYCOVGWDM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)N)OC2=NN=C(C=C2)OCCOC3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.